[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol
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Overview
Description
{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a chlorophenyl group, a benzodiazole ring, and a phenylmethanol moiety. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL typically involves multiple steps. One common method starts with the commercially available compound (4-chlorophenyl)(phenyl)methanone. This compound is treated with sodium borohydride in methanol at room temperature to yield (4-chlorophenyl)(phenyl)methanol . The resulting alcohol is then reacted with hydrochloric acid in the presence of calcium chloride to form the corresponding benzodiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ typically produces alcohols.
Scientific Research Applications
{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of {1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The chlorophenyl group may enhance the compound’s binding affinity and selectivity for certain receptors, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Clocinizine: An antihistamine with a similar benzodiazole structure.
Chlorcyclizine: Another antihistamine with structural similarities.
Uniqueness
{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential therapeutic applications and diverse reactivity make it a valuable compound in medicinal chemistry and related fields.
Properties
Molecular Formula |
C21H17ClN2O |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-phenylmethanol |
InChI |
InChI=1S/C21H17ClN2O/c22-17-12-10-15(11-13-17)14-24-19-9-5-4-8-18(19)23-21(24)20(25)16-6-2-1-3-7-16/h1-13,20,25H,14H2 |
InChI Key |
FVLUDMCQFDMOIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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